[(2-chloro-1,3-thiazol-4-yl)methyl]phosphonic acid
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Overview
Description
[(2-chloro-1,3-thiazol-4-yl)methyl]phosphonic acid is a chemical compound that features a thiazole ring substituted with a chloromethyl group and a phosphonic acid group. Thiazole rings are known for their aromaticity and presence in various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-chloro-1,3-thiazol-4-yl)methyl]phosphonic acid typically involves the formation of the thiazole ring followed by the introduction of the chloromethyl and phosphonic acid groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a thioamide with a halogenated acetic acid derivative can yield the thiazole ring . Subsequent chloromethylation and phosphonation steps are carried out using reagents such as chloromethylphosphonic dichloride under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .
Chemical Reactions Analysis
Types of Reactions
[(2-chloro-1,3-thiazol-4-yl)methyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the chloromethyl group, converting it to a methyl group.
Substitution: The chloromethyl group can be substituted with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives .
Scientific Research Applications
[(2-chloro-1,3-thiazol-4-yl)methyl]phosphonic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and biocides.
Mechanism of Action
The mechanism of action of [(2-chloro-1,3-thiazol-4-yl)methyl]phosphonic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The phosphonic acid group can mimic phosphate groups, interfering with phosphorylation processes in biological systems . These interactions can lead to various biological effects, including antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like 2-aminothiazole and 4-methylthiazole share the thiazole ring structure.
Phosphonic acid derivatives: Compounds such as glyphosate and fosfomycin contain the phosphonic acid group.
Uniqueness
[(2-chloro-1,3-thiazol-4-yl)methyl]phosphonic acid is unique due to the combination of the thiazole ring and the phosphonic acid group, which imparts distinct chemical and biological properties. This combination allows it to participate in a wide range of reactions and exhibit diverse biological activities .
Properties
CAS No. |
2648966-18-9 |
---|---|
Molecular Formula |
C4H5ClNO3PS |
Molecular Weight |
213.6 |
Purity |
0 |
Origin of Product |
United States |
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